molecular formula C10H9FO4 B8328959 2-(4-Fluorobenzyl)malonic acid

2-(4-Fluorobenzyl)malonic acid

Cat. No.: B8328959
M. Wt: 212.17 g/mol
InChI Key: HRPSEODMBMFQQQ-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)malonic acid is a fluorinated derivative of malonic acid (C₃H₄O₄), where a 4-fluorobenzyl group (-CH₂C₆H₄F) is substituted at the central carbon of the malonic acid backbone. This structural modification introduces unique physicochemical properties, including altered acidity, solubility, and reactivity, due to the electron-withdrawing fluorine atom and the aromatic benzyl group. For example, malonic acid itself has pKa values of 2.83 and 5.69, with high water solubility (763 g/L) . The 4-fluorobenzyl substituent likely reduces solubility in polar solvents and modifies acidity due to inductive effects.

The compound’s synthesis likely involves alkylation of malonic acid esters with 4-fluorobenzyl halides, followed by hydrolysis—a method analogous to the synthesis of 2-(perfluorophenyl)malonate esters . Applications may include pharmaceutical intermediates, coordination chemistry ligands, or precursors for bioactive molecules, given the prevalence of fluorinated compounds in drug design .

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]propanedioic acid

InChI

InChI=1S/C10H9FO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15)

InChI Key

HRPSEODMBMFQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-(4-Fluorobenzyl)malonic acid with structurally related compounds:

Compound Substituent(s) Key Properties/Applications References
This compound 4-Fluorobenzyl Estimated pKa1 ≈ 2.5–3.0; potential use in drug synthesis
Diethyl 2-(perfluorophenyl)malonate Perfluorophenyl Hydrolysis-resistant ester; yields 2-(perfluorophenyl)acetic acid under acidic conditions
N-[2-(6-Methoxy)benzothiazolyl]malonamic acid 6-Methoxybenzothiazolyl Anti-inflammatory activity (carrageenin-induced edema inhibition)
2-(4-Carboxybenzylidene)malonic acid 4-Carboxybenzylidene Ligand for bifunctional conjugates in coordination chemistry
2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid Benzyl and dimethylaminoethyl Intermediate in dimethindene synthesis (antihistamine)

Physicochemical Properties

  • Acidity : The electron-withdrawing 4-fluorobenzyl group lowers the pKa of the adjacent carboxylic acids compared to malonic acid (pKa1 ≈ 2.5–3.0 estimated) . In contrast, perfluorophenyl substituents in Diethyl 2-(perfluorophenyl)malonate significantly increase steric hindrance, complicating hydrolysis .
  • Solubility : The aromatic fluorobenzyl group reduces water solubility relative to unsubstituted malonic acid. For example, 2-(perfluorophenyl)malonate esters are insoluble in water, whereas malonamic acids (e.g., compound 23 in ) retain moderate solubility due to polar amide bonds .

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